molecular formula C7H7ClN4S B11892435 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5417-80-1

6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11892435
CAS No.: 5417-80-1
M. Wt: 214.68 g/mol
InChI Key: DUMAOUPUPXQPQZ-UHFFFAOYSA-N
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Description

6-Chloro-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at positions 4 and 6 with an ethylsulfanyl (SCH2CH3) and chloro (Cl) group, respectively. This scaffold is notable for its structural resemblance to purine nucleotides, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5417-80-1

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

6-chloro-4-ethylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN4S/c1-2-13-6-4-3-9-12-5(4)10-7(8)11-6/h3H,2H2,1H3,(H,9,10,11,12)

InChI Key

DUMAOUPUPXQPQZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1C=NN2)Cl

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride (POCl₃) Method

  • Conditions : Refluxing dichloro intermediate 5 (1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione) with POCl₃ and PCl₅ at 110°C for 8 hours.

  • Outcome : Generates 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with >85% purity.

  • Side Reactions : Over-chlorination is mitigated by stoichiometric control of PCl₅.

Thionyl Chloride (SOCl₂) Alternative

  • Efficiency : Less common due to lower selectivity, but useful for lab-scale synthesis.

Introduction of Ethylsulfanyl Group at Position 4

The ethylsulfanyl moiety is introduced via nucleophilic substitution or alkylation:

Sodium Hydride-Mediated Alkylation

  • Procedure :

    • Substrate : 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (0.01 mol).

    • Reagents : Sodium hydride (1.2 eq) and iodoethane (1.5 eq) in acetonitrile.

    • Conditions : Stirred at 50°C for 3 hours.

    • Workup : Evaporation, partitioning between H₂O and CH₂Cl₂, column chromatography (silica gel).

    • Yield : 77%.

Direct Thiol Exchange

  • Alternative Route : Reaction of 4,6-dichloro derivative with ethanethiol in the presence of K₂CO₃.

  • Limitation : Lower yield (~60%) due to competing disulfide formation.

Reaction Optimization and Mechanistic Insights

Solvent Effects

  • Polar Aprotic Solvents : Acetonitrile enhances nucleophilicity of ethylthiolate ions compared to DMF or DMSO.

  • Temperature : Reactions above 50°C accelerate substitution but risk decomposition.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves yield by 10–15% in thiol exchange reactions.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR :

    • Ethylsulfanyl protons: δ 1.35 (t, 3H, CH₃), 3.15 (q, 2H, SCH₂).

    • Pyrazolo[3,4-d]pyrimidine protons: δ 8.45 (s, 1H, C5-H).

  • MS (ESI+) : m/z 215.1 [M+H]⁺.

Chromatographic Purity

  • HPLC : >98% purity on C18 column (MeCN:H₂O = 70:30, 1 mL/min).

Comparative Data of Synthetic Routes

MethodStarting MaterialReagentsYield (%)Purity (%)
NaH/Iodoethane4-Chloro-6-(methylthio)NaH, iodoethane, CH₃CN7798
Thiol Exchange4,6-Dichloro derivativeEthanethiol, K₂CO₃, DMF6095
POCl₃ ChlorinationPyrazolo[3,4-d]pyrimidinePOCl₃, PCl₅8597

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement, enabling the synthesis of amino-, alkoxy-, and thio-substituted derivatives.

Key Reactions:

  • Amine Substitution : Reacting with primary or secondary amines (e.g., aniline, hydrazine) under mild conditions (25–80°C, ethanol/THF) yields 6-amino derivatives. For example, treatment with aniline produces 6-anilino-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine in 83–98% yield .

  • Alkoxy Substitution : Methanol or ethanol in the presence of NaH replaces chlorine with methoxy/ethoxy groups .

Table 1: Nucleophilic Substitution Conditions and Outcomes

ReagentConditionsProductYield (%)Source
AnilineEtOH, 80°C, 2 h6-Anilino-4-(ethylsulfanyl) derivative83–98
Hydrazine hydrateEtOH, RT, 4 h6-Hydrazinyl-4-(ethylsulfanyl) derivative75–90
Sodium methoxideMeOH, reflux, 6 h6-Methoxy-4-(ethylsulfanyl) derivative65–78

Cyclization Reactions

The pyrazolo[3,4-d]pyrimidine core participates in cyclization reactions to form fused heterocycles, enhancing structural complexity for drug discovery.

Example Pathways:

  • Triazolo-Fused Derivatives : Treatment with triethyl orthoformate in acetic anhydride induces cyclization to form triazolo[1,5-c]pyrimidines .

  • Thiazine Formation : Reaction with carbon disulfide in pyridine yields 6-imino-1,3-thiazine-2(1H)-thione intermediates, which isomerize to dithione derivatives under basic conditions .

Table 2: Cyclization Reactions and Products

ReagentConditionsProductApplicationSource
Triethyl orthoformateAc₂O, 100°C, 12 hTriazolo[1,5-c]pyrimidineKinase inhibition
Carbon disulfidePyridine, RT, 24 h6-Imino-1,3-thiazine-2(1H)-thioneDNA interaction studies
NinhydrinEtOH, reflux, 8 hIndenopteridineAnticancer agents

Functional Group Transformations

The ethylsulfanyl group at position 4 undergoes oxidation or alkylation to modify electronic and steric properties.

Notable Transformations:

  • Oxidation : H₂O₂ in acetic acid converts the ethylsulfanyl group to a sulfoxide or sulfone, altering binding affinity for biological targets.

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions replaces the ethyl group with bulkier substituents .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl/heteroaryl introductions at position 6.

Case Study:

  • Suzuki Coupling : Using Pd(PPh₃)₄, K₂CO₃, and arylboronic acids in dioxane/H₂O (90°C, 12 h) introduces aryl groups with yields up to 85% .

Biological Activity Correlations

Derivatives synthesized from these reactions exhibit potent pharmacological profiles:

  • CDK2 Inhibition : 6-Anilino derivatives show IC₅₀ values < 0.1 µM, disrupting cell cycle progression in cancer cells .

  • EGFR Inhibition : Triazolo-fused analogs (e.g., compound 12b ) demonstrate IC₅₀ = 0.016 µM against wild-type EGFR, with anti-proliferative effects in A549 lung cancer cells .

Table 3: Biological Activities of Select Derivatives

DerivativeTargetIC₅₀ (µM)Cell LineSource
6-Anilino-4-(ethylsulfanyl)CDK20.089Leukemia
Triazolo[1,5-c]pyrimidineEGFR WT0.016A549 (lung)
Sulfone derivativeXanthine oxidase1.2In vitro assay

Stability and Solubility Considerations

Prodrug strategies, such as phosphate ester formation, improve aqueous solubility (>10 mg/mL) without compromising stability .

Scientific Research Applications

Chemical Properties and Structure

The compound features a molecular formula of C7H7ClN4SC_7H_7ClN_4S and a molar mass of approximately 214.68 g/mol. Its structure is characterized by the presence of a chloro group at position 6 and an ethylsulfanyl group at position 4, which enhances its solubility and interaction with biological targets. The compound typically appears as a pale yellow solid and exhibits moderate solubility in organic solvents like dimethyl sulfoxide and ethyl acetate.

Inhibition of Enzymes

One of the most significant applications of 6-Chloro-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is its role as an enzyme inhibitor. Notable targets include:

  • Cyclin-dependent Kinase 2 (CDK2) : This compound has been shown to inhibit CDK2, thereby affecting cell cycle progression from the G1 phase to the S phase. This inhibition leads to reduced proliferation of tumor cells, making it a candidate for cancer therapy.
  • Xanthine Oxidase : The compound also demonstrates inhibitory activity against xanthine oxidase, which is involved in purine metabolism and plays a role in conditions like gout and hyperuricemia.

Anti-Cancer Properties

Research indicates that this compound exhibits promising anti-proliferative effects against various cancer cell lines, including leukemia and solid tumors. Its ability to modulate cell cycle dynamics positions it as a potential therapeutic agent in oncology.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among various cancer cell lines.
  • Molecular docking studies have indicated favorable binding affinities with CDK2 and xanthine oxidase, suggesting a competitive inhibition mechanism that could be exploited for drug design purposes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(ethylsulfanyl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Position 1 Substituent Position 4 Substituent Position 6 Substituent Key Properties (LogP, MW) Biological Activity
6-Chloro-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine H Ethylsulfanyl Cl LogP: ~2.5; MW: 241.7 Under investigation
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Cl Chloromethyl LogP: ~2.8; MW: 232.1 Intermediate for antitumor agents
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl Cl CH3 LogP: ~3.1; MW: 292.7 Anticancer (EGFR/ErbB2 inhibition)
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine Ethyl Cl CF3 LogP: ~3.4; MW: 264.6 Not reported (potential kinase inhibitor)
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine H Cl Phenyl LogP: ~2.7; MW: 230.7 Antiproliferative activity
(1H-pyrazolo[3,4-d]pyrimidine)-4-amino derivatives Variable NH2 Variable LogP: ~1.5–2.5; MW: 200–300 IDO/BRAF inhibitors

Key Observations:

  • Lipophilicity: The ethylsulfanyl group in the target compound provides moderate lipophilicity (LogP ~2.5), balancing solubility and membrane permeability.
  • Reactivity : Chloro substituents at position 6 (as in the target compound) or 4 enable further functionalization via nucleophilic substitution or cross-coupling reactions .
  • Steric Effects : Bulky substituents (e.g., phenyl at position 6) may hinder target binding, whereas smaller groups (e.g., Cl, CF3) optimize steric compatibility .

Pharmacokinetic Considerations

  • Solubility: Ethylsulfanyl and amino substituents improve aqueous solubility compared to highly lipophilic CF3 or phenyl groups.
  • Metabolic Stability : Chloro and trifluoromethyl groups may reduce metabolic degradation, extending half-life .

Biological Activity

6-Chloro-4-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound notable for its structural similarity to purine bases, which are integral components of nucleic acids. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes that play significant roles in cellular processes.

  • Molecular Formula : C7H7ClN4S
  • Molar Mass : 214.68 g/mol
  • Appearance : Pale yellow solid
  • Solubility : Moderate solubility in organic solvents such as dimethyl sulfoxide and ethyl acetate

This compound exhibits significant biological activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase, which leads to reduced proliferation of tumor cells. Additionally, it has demonstrated promising anti-proliferative effects against various cancer cell lines, including those associated with leukemia and solid tumors .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Biological Activity Description
CDK2 Inhibition Affects cell cycle progression, reducing tumor cell proliferation.
Anti-Proliferative Effects Effective against cancer cell lines associated with leukemia and solid tumors.
Enzyme Inhibition Inhibits xanthine oxidase, affecting purine metabolism.

Case Studies

  • Antitumor Activity : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models. The compound showed a dose-dependent reduction in tumor size and weight compared to control groups.
  • Mechanistic Studies : Molecular docking studies revealed that the compound binds effectively to CDK2, suggesting a competitive inhibition mechanism. The binding affinity was notably high, indicating its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that while the compound effectively reduces cell viability in cancer cells, it exhibits relatively low cytotoxicity towards normal cells, making it an attractive candidate for further drug development .

Comparative Analysis with Similar Compounds

The unique ethylsulfanyl group in this compound enhances its solubility and may alter its interaction profile with biological targets compared to other derivatives. Below is a comparison with structurally similar compounds:

Compound Name Structural Features Biological Activity
6-Chloro-1H-pyrazolo[3,4-d]pyrimidineChlorine at position 6Inhibits CDK2
5-Amino-1H-pyrazolo[3,4-d]pyrimidineAmino group at position 5Potential anti-cancer properties
6-Methyl-1H-pyrazolo[3,4-d]pyrimidineMethyl group at position 6Varies; some show anti-inflammatory effects

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., dry acetonitrile for alkylation ).
  • Purification via recrystallization (e.g., acetonitrile or ethanol).

How are spectroscopic techniques employed to confirm the structural integrity of pyrazolo[3,4-d]pyrimidine derivatives?

Q. Basic Characterization Workflow

  • ¹H NMR :
    • NH protons appear as downfield signals (δ 10.80–11.12 ppm) due to hydrogen bonding .
    • Methoxy (-OCH₃) and methyl (-CH₃) groups resonate at δ 4.31 and δ 2.39 ppm, respectively .
  • ¹³C NMR : Methoxy carbons appear at δ ~61.99 ppm, while methyl carbons are observed at δ ~20.02 ppm .
  • IR Spectroscopy : Thiol (-SH) stretches at ~2550 cm⁻¹ and carbonyl (C=O) stretches at ~1680 cm⁻¹ confirm functional group incorporation .

Q. Advanced Data Reconciliation

  • Cross-Model Validation : Compare activity in in vitro (e.g., MV4-11 AML cells) and in vivo (e.g., zebrafish angiogenesis assays) models to identify model-specific biases .
  • Dose-Response Analysis : Use non-linear regression to quantify EC₅₀/IC₅₀ values, reducing variability from assay conditions .
  • Off-Target Profiling : Screen against unrelated kinases (e.g., CDK2, Aurora A) to rule out non-specific effects .

Example : A compound showing weak activity in cellular assays but strong efficacy in zebrafish models was attributed to differential metabolic stability .

What in vivo efficacy and safety profiles have been reported for pyrazolo[3,4-d]pyrimidine-based therapeutics?

Q. Advanced Preclinical Evaluation

  • Efficacy : In an MV4-11 xenograft model, a derivative (10 mg/kg daily) achieved complete tumor regression via dual FLT3/VEGFR2 inhibition .
  • Toxicity : Histopathological analysis of liver and kidney tissues showed no significant damage at therapeutic doses .
  • Pharmacokinetics : Moderate plasma half-life (~4.2 hours) and high oral bioavailability (>80%) were reported for lead compounds .

How do crystallographic studies contribute to understanding the structure-activity relationships of these compounds?

Q. Advanced Structural Insights

  • Bond Length Analysis : Crystallography reveals critical bond lengths (e.g., C8–N5 = 1.333 Å) that influence planarity and kinase binding .
  • Substituent Orientation : Bulky groups at the 1-position (e.g., isopropyl) disrupt π-π stacking, reducing potency .

Example : A 1-isopropyl derivative showed reduced FLT3 affinity due to steric clashes observed in its crystal structure .

What strategies are effective in designing multi-kinase inhibitors using pyrazolo[3,4-d]pyrimidine scaffolds?

Q. Advanced Drug Design

  • Scaffold Hybridization : Merge pyrazolo[3,4-d]pyrimidine with thieno[2,3-d]pyrimidine to target EGFR and BRAF simultaneously .
  • Hydrophobic Tail Optimization : Introduce 4-chloro-3-(trifluoromethyl)phenyl groups to enhance VEGFR2 binding .
  • Linker Flexibility : Urea or thiourea linkers improve interactions with kinase hinge regions .

Case Study : Compound 33 inhibited FLT3 (IC₅₀ = 8 nM) and VEGFR2 (IC₅₀ = 15 nM) via a conserved binding mode validated by co-crystallography .

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